REACTION_CXSMILES
|
[CH2:1](S([O-])(=O)=O)[CH2:2][CH3:3].[NH2:8][C:9]1[S:10][C:11]2[CH2:17][CH:16]([NH2:18])[CH2:15][CH2:14][C:12]=2[N:13]=1>>[NH2:8][C:9]1[S:10][C:11]2[CH2:17][CH:16]([NH:18][CH2:1][CH2:2][CH3:3])[CH2:15][CH2:14][C:12]=2[N:13]=1
|
Name
|
diamine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
n-propyl halide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)S(=O)(=O)[O-]
|
Name
|
n-propyl halide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)S(=O)(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC=1SC2=C(N1)CCC(C2)N
|
Type
|
CUSTOM
|
Details
|
stirring for one or more of the steps above or the reaction mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to form a solution
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
TEMPERATURE
|
Details
|
under heating for an additional period of time
|
Type
|
CUSTOM
|
Details
|
for example, about 1 hour to about 12 hours
|
Type
|
CUSTOM
|
Details
|
in a reaction step
|
Type
|
ADDITION
|
Details
|
In certain embodiments, the reaction mixture may be mixed by, for example
|
Type
|
STIRRING
|
Details
|
may be continually stirred from the heating step to the reaction step
|
Type
|
CUSTOM
|
Details
|
the reaction step
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture may be cooled
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1SC2=C(N1)CCC(C2)NCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1](S([O-])(=O)=O)[CH2:2][CH3:3].[NH2:8][C:9]1[S:10][C:11]2[CH2:17][CH:16]([NH2:18])[CH2:15][CH2:14][C:12]=2[N:13]=1>>[NH2:8][C:9]1[S:10][C:11]2[CH2:17][CH:16]([NH:18][CH2:1][CH2:2][CH3:3])[CH2:15][CH2:14][C:12]=2[N:13]=1
|
Name
|
diamine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
n-propyl halide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)S(=O)(=O)[O-]
|
Name
|
n-propyl halide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)S(=O)(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC=1SC2=C(N1)CCC(C2)N
|
Type
|
CUSTOM
|
Details
|
stirring for one or more of the steps above or the reaction mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to form a solution
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
TEMPERATURE
|
Details
|
under heating for an additional period of time
|
Type
|
CUSTOM
|
Details
|
for example, about 1 hour to about 12 hours
|
Type
|
CUSTOM
|
Details
|
in a reaction step
|
Type
|
ADDITION
|
Details
|
In certain embodiments, the reaction mixture may be mixed by, for example
|
Type
|
STIRRING
|
Details
|
may be continually stirred from the heating step to the reaction step
|
Type
|
CUSTOM
|
Details
|
the reaction step
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture may be cooled
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1SC2=C(N1)CCC(C2)NCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |